molecular formula C5H12N2O B13519016 3-(Aminomethyl)oxolan-3-amine

3-(Aminomethyl)oxolan-3-amine

Cat. No.: B13519016
M. Wt: 116.16 g/mol
InChI Key: IWFWHBCOXOCTNB-UHFFFAOYSA-N
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Description

3-(Aminomethyl)oxolan-3-amine (IUPAC name: 3-(aminomethyl)tetrahydrofuran-3-amine) is a bicyclic amine featuring a five-membered oxolane (tetrahydrofuran) ring with both an amine (-NH₂) and an aminomethyl (-CH₂NH₂) group at the 3-position. Key identifiers include CAS RNs 88675-24-5 and 3188-13-4, with synonyms such as 3-aminooxolane and tetrahydrofuran-3-amine . Its molecular formula is C₅H₁₂N₂O, and it is often utilized as a building block for complex molecules due to its bifunctional reactivity.

Properties

IUPAC Name

3-(aminomethyl)oxolan-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O/c6-3-5(7)1-2-8-4-5/h1-4,6-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWFWHBCOXOCTNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1(CN)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

116.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Aminomethyl)oxolan-3-amine typically involves the reaction of oxolane derivatives with aminomethylating agents. One common method is the reductive amination of oxolane-3-carbaldehyde with ammonia or primary amines in the presence of reducing agents such as sodium cyanoborohydride . The reaction conditions often include mild temperatures and neutral to slightly acidic pH to ensure high yields and selectivity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Additionally, the purification of the final product is achieved through techniques such as distillation, crystallization, or chromatography .

Chemical Reactions Analysis

Types of Reactions

3-(Aminomethyl)oxolan-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted oxolane derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

3-(Aminomethyl)oxolan-3-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Aminomethyl)oxolan-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with active sites, modulating the activity of the target molecules. This interaction can lead to inhibition or activation of biochemical pathways, depending on the specific application .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Oxolane Ring

3-(Methoxymethyl)oxolan-3-amine hydrochloride
  • Structure: Replaces the aminomethyl group with a methoxymethyl (-CH₂OCH₃) moiety.
  • Molecular Formula: C₆H₁₃ClNO₂ .
  • Impact : Increased hydrophobicity due to the methoxy group, reducing solubility in polar solvents. The absence of a secondary amine limits hydrogen-bonding capacity compared to the parent compound.
Methyl(oxolan-3-ylmethyl)amine
  • Structure: Features a methylated amine (-N(CH₃)) instead of the aminomethyl group.
  • Molecular Formula: C₆H₁₃NO .
5-(Propan-2-yl)oxolan-3-amine hydrochloride
  • Structure : Incorporates an isopropyl (-CH(CH₃)₂) substituent.
  • Molecular Formula: C₇H₁₆ClNO .

Ring Size Variants: Oxolane vs. Oxetane

3-(Aminomethyl)oxetan-3-amine oxalate
  • Structure : Replaces the five-membered oxolane ring with a four-membered oxetane.
  • Molecular Formula : C₆H₁₂N₂O₅ .
  • Impact : Increased ring strain in oxetane enhances reactivity in ring-opening reactions. The oxalate salt improves crystallinity and stability.
3-(3-Fluorophenyl)oxetan-3-amine hydrochloride
  • Structure : Oxetane ring with a fluorophenyl substituent.
  • Molecular Formula : C₉H₁₀ClFN .

Stereochemical Variations

s-Tetrahydrofuran-3-amine hydrochloride
  • Structure : Stereoisomer with specific (S)-configuration.
  • Molecular Formula: C₄H₁₀ClNO .
  • Impact : Chirality influences biological activity and crystallization behavior. The (S)-enantiomer may exhibit distinct binding affinities in enantioselective syntheses.

Heterocyclic and Aromatic Derivatives

3-(4-Methyl-1H-imidazol-2-yl)oxolan-3-amine dihydrochloride
  • Structure : Oxolane fused with an imidazole ring.
  • Molecular Formula : C₈H₁₅Cl₂N₃O .
Thiophen-3-Amine Oxalate
  • Structure : Replaces oxolane with a thiophene ring.
  • Molecular Formula: C₆H₇NO₃S .
  • Impact: Sulfur atom enhances electron delocalization, altering redox properties and solubility in non-polar media.

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
3-(Aminomethyl)oxolan-3-amine C₅H₁₂N₂O 116.16 -NH₂, -CH₂NH₂ High polarity, bifunctional
3-(Methoxymethyl)oxolan-3-amine C₆H₁₃NO₂ 131.17 -CH₂OCH₃ Hydrophobic, reduced H-bonding
3-(Aminomethyl)oxetan-3-amine C₄H₁₀N₂O 102.14 Four-membered oxetane High ring strain, reactive
s-Tetrahydrofuran-3-amine HCl C₄H₁₀ClNO 123.58 (S)-configuration Chiral, enantioselective binding

Research Findings and Trends

  • Reactivity : Oxetane derivatives exhibit higher reactivity in ring-opening polymerizations compared to oxolanes due to ring strain .
  • Material Science: Piperidinium analogs (e.g., 3AMP) are pivotal in perovskite solar cells, highlighting the versatility of aminomethyl-cyclic amines in diverse fields.

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